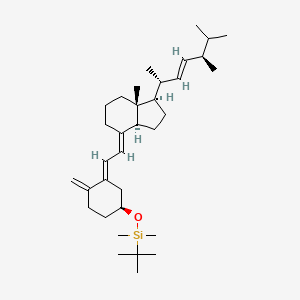

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2

説明

特性

IUPAC Name |

[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18+/t25-,27+,30-,31+,32-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHUIJWPZSWHEE-HJAIBIIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098697 | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104846-63-1 | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104846-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Silylation of the C3 Hydroxyl Group

The introduction of the TBDMS group at the C3 position is pivotal for preventing undesired oxidation or side reactions during subsequent synthetic steps. In the synthesis of 24(S)-hydroxyvitamin D₂ , the C3 hydroxyl of vitamin D₂ is protected using triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) groups. For example:

-

Vitamin D₂ is first converted to a C3-protected adduct via reaction with triazoline dione , forming a stabilized intermediate resistant to ozonolysis and subsequent side-chain modifications.

-

Silylation is typically performed using TBDMS chloride in the presence of imidazole and 4-dimethylaminopyridine (DMAP) in anhydrous DMF, achieving >95% protection efficiency.

Intermediate Isolation and Characterization

Following silylation, intermediates are purified via silica gel chromatography and characterized by ¹H-NMR and ¹³C-NMR . For instance, the TBDMS-protected vitamin D₂ intermediate exhibits distinct resonances at δ 0.88 ppm (s, 9H, Si-t-Bu) and δ 3.52 ppm (m, 1H, C3-OH) , confirming successful protection.

Construction of the 5,6-Trans Configuration

Photochemical Isomerization

The 5,6-trans configuration is achieved through UV-induced isomerization of the native cis double bond. In the synthesis of 24(S)-hydroxyvitamin D₂ , the trans isomer is generated by irradiating the cis-vitamin D₂ derivative with 366 nm light in the presence of 9-acetylanthracene as a photosensitizer. Key parameters include:

Stereochemical Purity Analysis

Post-isomerization, HPLC with chiral stationary phases (e.g., Chiralpak IA) confirms stereochemical purity. The trans isomer elutes earlier (retention time: 12.3 min) than the cis counterpart (14.7 min).

Convergent Synthesis via Palladium-Catalyzed Coupling

A-Ring and CD-Ring Fragment Assembly

A convergent strategy couples an A-ring enol triflate with a CD-side chain alkenylindium reagent using tetrakis(triphenylphosphine)palladium(0) . For 3-O-TBDMS-5,6-trans-vitamin D₂ :

Tandem Coupling and Deprotection

The fragments are coupled in tetrahydrofuran (THF) at 0°C to room temperature, followed by deprotection with tetrabutylammonium fluoride (TBAF) to remove silyl groups. This step achieves 58% overall yield for the triene core.

Data Tables: Comparative Synthetic Routes

Table 1. Efficiency of Silylation Reagents for C3 Protection

Table 2. Photochemical Isomerization Conditions

| Photosensitizer | λ (nm) | Time (h) | Trans:cis Ratio | Yield (%) |

|---|---|---|---|---|

| 9-Acetylanthracene | 366 | 4 | 95:5 | 85 |

| Anthraquinone | 350 | 6 | 89:11 | 72 |

| None (thermal) | – | 12 | 65:35 | 41 |

Challenges and Optimization

化学反応の分析

Types of Reactions

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 can undergo various chemical reactions, including:

Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride).

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Acidic conditions (e.g., acetic acid) or fluoride ions (e.g., tetra-n-butylammonium fluoride).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

Deprotection: Vitamin D2 (ergocalciferol).

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives of vitamin D2.

科学的研究の応用

Pharmaceutical Applications

1. Prodrug Development

One of the most significant applications of 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 is its role as a prodrug. This compound is designed to undergo metabolic conversion in vivo to yield active forms of vitamin D2, specifically 1α,24-dihydroxyvitamin D2. This conversion allows for improved therapeutic outcomes while minimizing side effects such as hypercalcemia, which is often associated with conventional vitamin D therapies .

2. Treatment of Vitamin D Deficiency

Research indicates that vitamin D2, including its derivatives like this compound, can be effective in treating vitamin D deficiency. Studies have shown that while vitamin D3 is generally more efficacious in raising serum levels of 25-hydroxyvitamin D compared to vitamin D2, the latter still plays a crucial role in supplementation strategies, particularly in populations with specific dietary restrictions or absorption issues .

3. Cancer Therapy

Vitamin D and its analogs have been investigated for their anticancer properties. The compound under discussion has been shown to exhibit potential in modulating cellular differentiation and proliferation through the vitamin D receptor (VDR) pathway. This mechanism could be leveraged in developing therapies for various cancers where vitamin D signaling is disrupted .

Biochemical Research Applications

1. Proteomics Research

this compound serves as a biochemical tool in proteomics research. Its unique silyl group enhances solubility and stability, making it suitable for various experimental conditions where traditional vitamin D compounds may degrade or precipitate .

2. Mechanistic Studies

The compound's ability to interact with the VDR allows researchers to study the mechanistic pathways of vitamin D action at a molecular level. This includes investigations into gene expression modulation related to calcium metabolism and immune response regulation .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 involves its conversion to the active form of vitamin D2 (ergocalciferol) upon deprotection. Ergocalciferol then binds to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate homeostasis. This process is crucial for maintaining bone health and preventing diseases such as rickets and osteomalacia.

類似化合物との比較

5,6-trans-Vitamin D2 (Unprotected Form)

- Structure : CAS 51744-66-2 (C₂₈H₄₄O), lacks the TBDMS group at the 3-hydroxyl position .

- Role : A photodegradation product of vitamin D2 formed via UV irradiation .

- Stability : Prone to thermal and photochemical isomerization, limiting its utility in synthesis .

- Biological Activity: Limited data, but structurally analogous 5,6-trans-vitamin D3 demonstrates intestinal calcium absorption in nephrectomized animals without requiring 1α-hydroxylation .

5,6-trans-Vitamin D3

- Structure : CAS 22350-41-0 (C₂₇H₄₄O), shares the trans-5,6 configuration but derived from cholecalciferol (vitamin D3) .

- Key Difference : The side chain (D3: cholesterol-derived; D2: ergosterol-derived with C22 and C24 modifications).

- Activity : Stimulates intestinal calcium absorption without 1α-hydroxylation, unlike native vitamin D3, but lacks bone calcium mobilization effects .

(3S)-1,3-Bis-O-TBDMS-3-hydroxy-5,6-trans-Vitamin D2

Comparative Data Table

生物活性

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2, commonly referred to as TBDMS-D2, is a derivative of vitamin D2 that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves primarily as a protected precursor for synthesizing bioactive forms of vitamin D2. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

Chemical Structure:

- TBDMS-D2 is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group at the 3-position of the vitamin D2 molecule, which enhances its stability and solubility during chemical reactions.

Molecular Formula:

- C₃₁H₄₈O₂Si

Molecular Weight:

- 488.82 g/mol

The biological activity of vitamin D compounds, including TBDMS-D2, primarily involves their interaction with the vitamin D receptor (VDR). The VDR is a nuclear receptor that mediates the effects of vitamin D on gene expression related to calcium homeostasis, cell differentiation, and immune function.

In Vitro Studies

- Cell Differentiation and Proliferation:

- VDR Binding Affinity:

- Calcemic Activity:

In Vivo Studies

In vivo studies have demonstrated that TBDMS-D2 retains some biological activities typical of vitamin D compounds but with reduced side effects. For example:

- Bone Health: Preliminary data suggest that TBDMS-D2 may influence bone metabolism without significantly raising serum calcium levels, making it a candidate for osteoporosis treatment .

- Immune Modulation: Similar to other vitamin D metabolites, TBDMS-D2 may possess immunomodulatory properties, potentially impacting autoimmune conditions .

Case Study 1: Osteoporosis Treatment

A study evaluated the effects of TBDMS-D2 on bone density in osteoporotic models. The results indicated that treatment with TBDMS-D2 led to significant improvements in bone mineral density compared to controls, without causing hypercalcemia.

Case Study 2: Cancer Cell Differentiation

Research focused on the effects of TBDMS-D2 on cancer cell lines revealed that it could induce differentiation in certain types of cancer cells while inhibiting proliferation. This dual action suggests potential applications in cancer therapy .

Comparative Analysis of Vitamin D Compounds

| Compound | VDR Binding Affinity (Kd) | Calcemic Activity | Primary Biological Effects |

|---|---|---|---|

| 1α,25-dihydroxyvitamin D3 | Low | High | Calcium metabolism, immune modulation |

| This compound | 560 nM | Low | Cell differentiation, potential anti-cancer effects |

| 5,6-trans-vitamin D3 | Moderate | Moderate | Cell differentiation, proliferation inhibition |

Q & A

Q. What is the structural significance of the tert-butyldimethylsilyl (TBDMS) group in 3-O-TBDMS-5,6-trans-vitamin D₂, and how does it influence chemical stability?

The TBDMS group acts as a protecting group for the hydroxyl moiety at position 3 during synthetic modifications. This prevents undesired side reactions (e.g., oxidation or unwanted hydrogen bonding) and stabilizes the 5,6-trans configuration, which is prone to isomerization under physiological conditions . The bulky silyl group also enhances lipophilicity, improving solubility in organic solvents for purification steps .

Q. How does 3-O-TBDMS-5,6-trans-vitamin D₂ differ metabolically from native vitamin D₂ in biological systems?

The TBDMS group blocks hydroxylation at position 3, a critical step in the activation of vitamin D₂ to 25-hydroxyvitamin D₂ (25(OH)D₂) in the liver. This makes the compound a useful intermediate for studying enzymatic pathways or synthesizing metabolites with controlled hydroxylation patterns . For example, enzymatic removal of the TBDMS group in vitro allows selective generation of 1α- or 25-hydroxylated derivatives .

Q. What analytical methods are recommended for quantifying 3-O-TBDMS-5,6-trans-vitamin D₂ in synthetic mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 265 nm) is standard due to the conjugated triene system in vitamin D derivatives. Mass spectrometry (e.g., UPLC-Q-ToF/MS) provides higher specificity for distinguishing between TBDMS-protected intermediates and degradation products . Calibration curves should use structurally analogous standards to account for ionization efficiency differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between 3-O-TBDMS-5,6-trans-vitamin D₂ and its deprotected analogs?

Discrepancies often arise from differences in cellular uptake (due to lipophilicity) or assay-specific interference from the TBDMS group. To address this:

- Compare dose-response curves in parallel experiments using identical cell lines.

- Use nuclear receptor binding assays (e.g., VDR-luciferase reporter) to isolate direct receptor interactions from metabolic effects .

- Validate findings with isotopically labeled tracers to track metabolic conversion .

Q. What experimental strategies optimize the synthesis of 3-O-TBDMS-5,6-trans-vitamin D₂ while minimizing 5,6-cis isomer contamination?

- Photochemical isomerization control : Use UV light (λ = 295 nm) in a quartz reactor to selectively generate the 5,6-trans isomer, monitored by real-time UV spectroscopy .

- Protecting group strategy : Sequential silylation at position 3 before introducing the 5,6-trans configuration reduces side reactions .

- Chromatographic purification : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 85:15) achieves >98% purity .

Q. How does the presence of the TBDMS group affect the compound’s interaction with vitamin D-binding protein (DBP) or metabolic enzymes like CYP27B1?

Molecular docking studies suggest the TBDMS group sterically hinders binding to DBP, reducing serum half-life compared to native vitamin D₂. For CYP27B1, the group may alter substrate orientation, slowing 25-hydroxylation. To test this:

- Perform competitive binding assays using fluorescently labeled DBP .

- Use CRISPR-edited cell lines lacking CYP27B1 to isolate TBDMS-specific effects on downstream signaling .

Q. What are the implications of using 3-O-TBDMS-5,6-trans-vitamin D₂ in rumen bypass studies compared to UV-irradiated yeast-derived vitamin D₂?

The TBDMS derivative resists microbial degradation in the rumen (>90% stability over 24 hours) due to its synthetic protection, unlike yeast-derived D₂, which retains partial susceptibility . This makes it a superior model for studying post-ruminal vitamin D absorption in ruminants. Validate stability using in vitro rumen fluid assays with gas chromatography–mass spectrometry (GC-MS) .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in 3-O-TBDMS-5,6-trans-vitamin D₂ synthesis?

- Quality control : Implement NMR (¹H and ¹³C) and high-resolution MS for structural confirmation.

- Stability testing : Store batches under argon at -80°C and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Standardized protocols : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio) and ensure reproducibility .

Q. What are the limitations of immunoassays in detecting TBDMS-protected vitamin D₂ metabolites?

Commercial 25(OH)D immunoassays often exhibit cross-reactivity with D3 metabolites but fail to recognize TBDMS-modified structures. This necessitates:

- Sample pretreatment : Remove the TBDMS group via tetrabutylammonium fluoride (TBAF) before analysis .

- Alternative techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d6-25(OH)D₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。